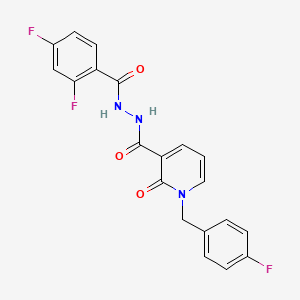
(2Z)-2-シアノ-3-(5-メチルフラン-2-イル)-N-(4-ニトロフェニル)プロプ-2-エナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is an organic compound that features a furan ring, a cyano group, and a nitrophenyl group
科学的研究の応用
Chemistry
In organic synthesis, (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest it could interact with biological targets, making it a candidate for drug design and development.
Industry
In the materials science field, (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE typically involves the reaction of 5-methylfuran-2-carbaldehyde with 4-nitroaniline in the presence of a cyanoacrylamide derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acrylamide derivatives.
作用機序
The mechanism by which (2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The cyano and nitrophenyl groups are likely involved in these interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-aminophenyl)acrylamide: Similar structure but with an amino group instead of a nitro group.
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(2Z)-2-CYANO-3-(5-METHYLFURAN-2-YL)-N-(4-NITROPHENYL)PROP-2-ENAMIDE is unique due to the presence of both a cyano group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-10-2-7-14(22-10)8-11(9-16)15(19)17-12-3-5-13(6-4-12)18(20)21/h2-8H,1H3,(H,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMHHYCKBKZTNP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2460605.png)

![2-{[(Furan-2-yl)methyl][(thiophen-2-yl)methyl]amino}-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2460609.png)




![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2460618.png)


![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)


